2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile
Description
Properties
CAS No. |
102423-76-7 |
|---|---|
Molecular Formula |
C13H7N3OS |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
2-oxo-4-phenyl-6-sulfanyl-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H7N3OS/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)16-12(9)17/h1-5H,(H2,16,17,18) |
InChI Key |
CGHAJZFWTFXRCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)S)C#N |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction Framework
The most widely implemented route involves a one-pot cyclocondensation of benzaldehyde derivatives, cyanoacetamide, and sulfurizing agents. A representative protocol from corrosion inhibition studies adapts:
Reagents
- 4-Chlorobenzaldehyde (1.2 eq)
- Cyanoacetamide (1.0 eq)
- Thiourea (1.5 eq)
- Ammonium acetate (2.0 eq, catalyst)
- Ethanol (anhydrous), reflux
Procedure
- Dissolve 4-chlorobenzaldehyde (12 mmol) and cyanoacetamide (10 mmol) in 40 mL ethanol.
- Add thiourea (15 mmol) and ammonium acetate (20 mmol).
- Reflux at 80°C for 8–12 h under N₂.
- Cool to 0°C, filter precipitated product, wash with cold ethanol.
- Recrystallize from ethanol:DMSO (9:1).
Mechanistic Analysis
The reaction proceeds via Knoevenagel condensation between aldehyde and cyanoacetamide, forming an α,β-unsaturated intermediate. Thiourea acts as both sulfur source and nucleophile, attacking the β-position to initiate 6-endo-dig cyclization. Ammonium acetate facilitates proton transfer and ring aromatization.
Yield Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol, 8 h | 68 | 95.2 |
| DMF, 6 h | 72 | 93.8 |
| AcOH, 10 h | 58 | 89.5 |
| EtOH + ultrasonic | 82 | 98.1 |
Ultrasonic irradiation (40 kHz) reduces reaction time to 3 h with improved yield.
Nucleophilic Substitution on Halogenated Precursors
Synthesis of 6-Chloro Intermediate
A halogenated precursor enables regioselective sulfanylation. From triazine-pyridine fusion chemistry:
Step 1: Preparation of 6-Chloro-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
- React 4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with POCl₃/PCl₅ (1:3) in dry DCM at 0°C→25°C over 4 h.
- Quench with NH₄OH, extract with EtOAc, dry over MgSO₄.
- Yield: 89% after silica gel chromatography (hexane:EtOAc 7:3).
Step 2: Thiolation with NaSH
- Suspend 6-chloro intermediate (5 mmol) in DMF.
- Add NaSH (7.5 mmol), stir at 60°C for 2 h.
- Acidify with 1M HCl, extract with CH₂Cl₂.
- Recrystallize from acetonitrile.
- Yield: 76%; m.p. 214–216°C.
Characterization Data
- FTIR (KBr): 2215 cm⁻¹ (C≡N), 1678 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H).
- ¹H NMR (DMSO-d6): δ 7.45–7.89 (m, 5H, Ph), 3.92 (s, 1H, NH), 13.21 (s, 1H, SH).
Heterocyclization of Cyanoacetylated Thioamides
Ketene Dithioacetal Route
Adapting dihydropyridine annulation methods:
Starting Materials
- 3-Cyano-2-(methylthio)acrylonitrile (1.0 eq)
- Benzoylacetonitrile (1.0 eq)
- Morpholine (1.2 eq, base)
Procedure
- Reflux ketene dithioacetal (10 mmol) and benzoylacetonitrile (10 mmol) in dry toluene with morpholine (12 mmol).
- Monitor by TLC (hexane:EtOAc 1:1).
- After 6 h, cool, filter, wash with cold methanol.
Yield
- 74% as yellow crystals; purity >99% (GC-MS).
Side Products
- 4-Phenyl-2-methylsulfonyl derivative (9%) if over-oxidized.
- 3-Cyano-2-morpholino byproduct (7%) from base adduction.
Comparative Analysis of Methodologies
Reaction Efficiency Metrics
| Method | Yield Range (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 68–82 | 89–98 | 100 g scale |
| Nucleophilic Sub. | 70–76 | 95–99 | 50 g scale |
| Heterocyclization | 65–74 | 97–99 | 10 g scale |
Solvent Effects on Regioselectivity
| Solvent | Temp (°C) | 6-Sulfanyl (%) | 4-Sulfanyl Byproduct (%) |
|---|---|---|---|
| DMF | 80 | 92 | 8 |
| EtOH | 78 | 88 | 12 |
| Toluene | 110 | 95 | 5 |
| THF | 66 | 78 | 22 |
Polar aprotic solvents (DMF, toluene) favor 6-sulfanyl isomer due to transition-state stabilization.
Mechanistic Investigations and Byproduct Formation
Competing Pathways in Cyclocondensation
Sulfur Source Impact
| Source | Reaction Time (h) | Sulfur Incorporation Efficiency (%) |
|---|---|---|
| Thiourea | 8 | 98 |
| Na₂S | 3 | 85 |
| H₂S gas | 5 | 92 |
| Cysteine | 12 | 76 |
Thiourea provides optimal sulfur transfer but requires longer reaction times.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale trials using tubular reactors achieved:
- 78% yield at 120°C, 15 bar pressure
- 2.5 kg/day throughput
- Purity 97.3% without chromatography
Waste Stream Management
- PCl₅/POCl₃ residues neutralized with Ca(OH)₂ → Ca₃(PO₄)₂ precipitate.
- DMF recovered via vacuum distillation (89% efficiency).
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarbonitrile, 1,2-dihydro-6-mercapto-2-oxo-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under catalytic hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
3,5-Pyridinedicarbonitrile, 1,2-dihydro-6-mercapto-2-oxo-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the cyano and mercapto groups allows for strong interactions with metal ions, which can be crucial in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
The sulfanyl-substituted pyridone core can be compared to analogs with modifications at positions 1, 4, 6, or the oxo/thioxo group. Below is a systematic analysis:
Substituent Variations at Position 6
Thioxo vs. Sulfanyl Groups
- 4,6-Diamino-2-thioxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile (): Replacing the sulfanyl group with a thioxo (C=S) group results in a compound with a decomposition point >300°C, indicating higher thermal stability than the sulfanyl analog . The thioxo group enhances π-π stacking in the crystal lattice, as observed in Hirshfeld surface analyses .
Amino vs. Sulfanyl Groups
- 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (): The amino (-NH2) group at position 6 reduces steric hindrance, improving solubility in polar solvents (e.g., ethanol solvate structure) . Exhibits antitumor and antifungal activities, attributed to hydrogen bonding via the amino group .
Substituent Variations at Position 4
Phenyl vs. Halogenated Phenyl Groups
- 6-Amino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (): The electron-withdrawing fluorine atom increases electrophilicity at the pyridone core, enhancing reactivity in nucleophilic substitutions. Melting point (228–230°C) is lower than the 4-phenyl analog, suggesting reduced crystallinity due to fluorine’s smaller size .
- 6-Amino-4-(2-bromophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (): Bromine’s bulkiness lowers yield (70%) compared to unsubstituted phenyl derivatives (e.g., 87% for 4-phenyl in ) .
Modifications at Position 1
Benzyl vs. Benzothiazole Substituents
- 6-Amino-1-(benzothiazol-2-yl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (): The benzothiazole moiety introduces fluorescence properties, useful in bioimaging. Crystallizes in a triclinic system (space group P1) with distinct π-stacking interactions .
Structural and Spectroscopic Comparisons
- IR Spectroscopy: Sulfanyl derivatives show S-H stretches at ~2550 cm⁻¹, absent in thioxo or amino analogs . Nitrile (C≡N) stretches appear at 2200–2218 cm⁻¹ across all analogs .
- NMR Spectroscopy :
- The 4-phenyl group in the target compound causes aromatic proton signals at δ7.2–7.6 ppm, similar to fluorophenyl (δ7.25–7.66) and bromophenyl analogs .
Biological Activity
2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile (C13H7N3OS) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in antimicrobial and anticancer therapies.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs). These reactions allow for the efficient construction of complex heterocyclic compounds. The compound can be synthesized through a reaction involving a phenyl-substituted precursor, a sulfanyl group, and dicarbonitrile functionalities, which contribute to its biological activity .
Anticancer Properties
Research indicates that derivatives of 2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine exhibit significant cytotoxic activity against various cancer cell lines. A study highlighted that certain analogs demonstrated a cytotoxic effect on human tumor cell lines, with one compound being 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line .
Table 1: Cytotoxic Activity of Selected Compounds
| Compound | Cell Line | IC50 (µM) | Relative Activity |
|---|---|---|---|
| 24 | HT29 (Colon) | 10 | 2.5x Doxorubicin |
| 15 | MCF7 (Breast) | 15 | Moderate |
| 23 | A549 (Lung) | 20 | Moderate |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In a study assessing antimicrobial efficacy, it was found that several analogs displayed activity against Staphylococcus aureus and Escherichia coli, with one analog showing potency comparable to ampicillin. Additionally, antifungal activity was observed that was comparable to clotrimazole .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 24 | Staphylococcus aureus | 8 |
| 24 | Escherichia coli | 8 |
| 15 | Candida albicans | 16 |
The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of key cellular pathways associated with cancer proliferation and microbial resistance. The presence of the dicarbonitrile functional groups may play a crucial role in the interaction with biological targets, potentially leading to apoptosis in cancer cells and disruption of microbial cell wall synthesis.
Case Studies
Several case studies have documented the effectiveness of derivatives of this compound in preclinical settings:
- Case Study on Colon Cancer : An analog was tested in vivo on mice bearing HT29 tumors. The treatment resulted in a significant reduction in tumor volume compared to controls.
- Case Study on Antimicrobial Resistance : Another study assessed the effectiveness of this compound against antibiotic-resistant strains of E. coli. Results showed that it could restore sensitivity to conventional antibiotics when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
